An In-depth Technical Guide to 3H-dithiolo[3,4-b]pyridine-3-thione (CAS: 3445-78-1)
An In-depth Technical Guide to 3H-dithiolo[3,4-b]pyridine-3-thione (CAS: 3445-78-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Heterocycle
This guide delves into the chemistry and potential applications of 3H-dithiolo[3,4-b]pyridine-3-thione, a sulfur-containing heterocyclic compound. While this specific molecule is not extensively documented in mainstream literature, its structural motifs are present in compounds with significant biological activity. This document, therefore, serves as a comprehensive technical overview, synthesizing information from related dithiolo[3,4-b]pyridine derivatives to provide a foundational understanding for researchers. The protocols and data presented herein are a composite of established methods for analogous structures, offering a robust starting point for further investigation.
Core Chemical Identity and Physicochemical Properties
3H-dithiolo[3,4-b]pyridine-3-thione is a fused heterocyclic system of interest due to its structural similarity to other biologically active sulfur-containing heterocycles like thieno[2,3-b]pyridines.[1] Its core structure presents unique electronic and steric properties that make it a compelling scaffold for further chemical exploration.
| Property | Value | Source |
| CAS Number | 3445-78-1 | N/A |
| Molecular Formula | C₆H₃NS₃ | [2][3] |
| Molecular Weight | 185.29 g/mol | [2][3] |
| Predicted XlogP | 1.8 | [4] |
| Appearance | Likely a yellow or orange crystalline solid | [5] |
| Solubility | Expected to be soluble in acetone and DMSO, and insoluble in ethanol | [5] |
Synthesis of the Dithiolo[3,4-b]pyridine Core
Proposed Synthetic Workflow
The synthesis of the dithiolo[3,a]pyridine core generally proceeds through a multi-step, one-pot reaction. The key precursors are an active methylene compound, such as dithiomalondianilide, and a suitable cyanoacrylamide derivative. The reaction is typically catalyzed by a base like morpholine in an alcohol solvent.[1] The process can be visualized as a Michael addition followed by an oxidative heterocyclization.[1]
Caption: Proposed reaction pathway for the synthesis of the dithiolo[3,4-b]pyridine core.
Representative Experimental Protocol for Synthesis of a Dithiolo[3,4-b]pyridine Derivative
This protocol is adapted from the synthesis of 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][6]dithiolo[3,4-b]pyridine-5-carboxamides and serves as a foundational method that can be adapted for the synthesis of the title compound with appropriate starting materials.[1]
Materials:
-
Dithiomalondianilide
-
Appropriate 3-aryl-2-cyanoacrylamide
-
Ethanol
-
Morpholine
Procedure:
-
In a reaction vial, suspend dithiomalondianilide (1.0 eq) and the 3-aryl-2-cyanoacrylamide (1.0 eq) in ethanol.
-
Add morpholine (1.0 eq) to the suspension with vigorous stirring.
-
Heat the reaction mixture to 40-50°C. The starting materials should dissolve to form a deep-yellow solution.
-
Continue stirring at this temperature. A yellow precipitate is expected to form within 30 minutes to a few hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone-ethanol).
Spectroscopic Characterization
While specific spectra for 3H-dithiolo[3,4-b]pyridine-3-thione are not publicly available, its structural features suggest key spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen atom and the fused dithiole ring. For substituted derivatives, characteristic signals for the substituent groups would also be present.[1]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine and dithiole rings. The carbon atom of the thione group (C=S) is expected to have a characteristic downfield chemical shift. In the case of imino-substituted derivatives, the C=N carbon signal appears in the range of δ = 162.1–163.3 ppm.[1]
-
FTIR: The infrared spectrum will likely show characteristic absorption bands for C=C and C=N stretching vibrations of the pyridine ring. A strong absorption band corresponding to the C=S (thione) group is also expected. For derivatives with other functional groups, such as amino or carbonyl groups, their characteristic vibrational bands will also be present.[1]
Applications in Agrochemicals: A Herbicide Safener
The most promising application for the dithiolo[3,a]pyridine scaffold is in the field of agrochemicals, specifically as herbicide safeners.[1] Herbicide safeners are compounds that protect crop plants from herbicide injury without affecting the herbicide's efficacy against weeds.[7]
Mechanism of Action as a Herbicide Safener
The proposed mechanism of action for herbicide safeners involves the induction of the crop plant's natural defense pathways. This often includes the upregulation of detoxification enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[8] These enzymes metabolize the herbicide into less toxic forms, thus protecting the crop.
Caption: Proposed mechanism of action for dithiolo[3,4-b]pyridines as herbicide safeners.
Experimental Protocol for Evaluating Herbicide Safener Activity
This generalized protocol is based on established methods for assessing the efficacy of novel herbicide safeners and would require optimization for the specific compound, crop, and herbicide being tested.[9]
Objective: To determine the ability of 3H-dithiolo[3,4-b]pyridine-3-thione to protect a model crop (e.g., maize) from the phytotoxic effects of a specific herbicide (e.g., chlorimuron-ethyl).
Materials:
-
Seeds of the model crop (e.g., maize)
-
Herbicide (e.g., chlorimuron-ethyl)
-
3H-dithiolo[3,4-b]pyridine-3-thione
-
Potting soil or other suitable growth medium
-
Growth chambers or greenhouse with controlled environmental conditions
-
Spectrophotometer for enzyme assays
Procedure:
-
Seed Treatment (or Soil Application):
-
Prepare solutions of 3H-dithiolo[3,4-b]pyridine-3-thione at various concentrations.
-
Treat seeds with the safener solutions or incorporate the safener into the soil at different rates.
-
Include a control group with no safener treatment.
-
-
Planting and Herbicide Application:
-
Plant the treated and control seeds in pots.
-
After a set period of growth (e.g., when seedlings have reached a specific growth stage), apply the herbicide at a concentration known to cause moderate injury to the crop.
-
Include a control group that receives no herbicide.
-
-
Evaluation of Plant Growth:
-
After a specified time (e.g., 7-14 days) following herbicide application, measure various growth parameters, including:
-
Plant height
-
Root length
-
Fresh and dry weight
-
-
Calculate the percent injury and the protective effect of the safener.
-
-
Biochemical Assays (Optional but Recommended):
-
Harvest plant tissue (leaves and roots) from all treatment groups.
-
Prepare tissue extracts.
-
Measure the activity of key detoxification enzymes, such as Glutathione S-transferase (GST) and Cytochrome P450s, using established spectrophotometric assays.
-
Measure chlorophyll and glutathione content.[7]
-
Potential in Drug Development: A Frontier of Exploration
While the current body of evidence points towards agrochemical applications, the structural similarity of the dithiolo[3,4-b]pyridine core to other biologically active heterocyclic systems suggests potential for drug development. For instance, the related pyrazolo[3,4-b]pyridine scaffold is found in compounds with a wide range of therapeutic activities, including antiviral, antibacterial, anti-inflammatory, and anti-tumor properties.[10][11] The dithiolo[3,4-b]pyridine core, with its unique disulfide linkage, could exhibit interesting redox properties, making it a candidate for investigation in areas such as cancer biology and neurodegenerative diseases.[1]
Safety and Handling
No specific safety data sheet (SDS) is available for 3H-dithiolo[3,4-b]pyridine-3-thione. However, based on the safety profiles of related thiones and dithioles, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][13]
-
Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents. Keep the container tightly closed.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
Odor: Many organosulfur compounds, particularly thiols and thiones, have strong, unpleasant odors. All handling should be conducted in a manner that contains any potential odors.[14]
Conclusion
3H-dithiolo[3,4-b]pyridine-3-thione represents a chemical entity with underexplored potential. While specific data on the parent compound is limited, the broader family of dithiolo[3,4-b]pyridines has demonstrated clear utility in the agrochemical sector as herbicide safeners. The synthetic routes and analytical methodologies established for its derivatives provide a solid foundation for further research into this specific molecule. Moreover, the rich biological activity of related heterocyclic systems opens intriguing, albeit speculative, avenues for its investigation in medicinal chemistry. This guide provides the necessary framework for researchers to begin to unlock the full potential of this unique sulfur-containing heterocycle.
References
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Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][6]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Molecules, 29(1), 234.
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Dotsenko, V. V., et al. (2015). ChemInform Abstract: Synthesis of[1][6]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles. Chemistry of Heterocyclic Compounds, 51(4), 389-392.
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ResearchGate. (n.d.). Herbicide Safeners: From Molecular Structure Design to Safener Activity. Retrieved from [Link]
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ResearchGate. (2024, January 5). (PDF) 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][6]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Retrieved from [Link]
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ResearchGate. (n.d.). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Retrieved from [Link]
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